6-Chloro-2-methyl-4H-chromen-4-one
Overview
Description
6-Chloro-2-methyl-4H-chromen-4-one, also known as 6-Chloro-2-methylchromone, is a chemical compound with the molecular formula C10H7ClO2. It belongs to the class of chromones, which are benzopyran derivatives.
Mechanism of Action
Target of Action
This compound belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds
Mode of Action
Compounds with similar structures have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Given its structural similarity to other chromen-4-one compounds, it may potentially influence a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in oxidative stress responses, contributing to its antioxidant effects . These interactions are primarily through binding to the active sites of enzymes or forming complexes with proteins, altering their activity and function.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound has been found to enhance the antioxidant defense mechanisms, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently exerting anti-inflammatory and antioxidant effects . The compound’s efficacy may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and can affect its overall efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to chromanol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-methyl-4H-chromen-4-one has several scientific research applications:
Comparison with Similar Compounds
6-Chloro-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
- 6-Chloro-3-methyl-4H-chromen-4-one
- 6,8-Dichloro-3-ethyl-2-methyl-4H-chromen-4-one
- 6-Chloro-3-(hydroxymethyl)-4H-chromen-4-one
- 6-Chloro-2H-chromen-2-one
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
6-chloro-2-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNXJCMTKUHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345719 | |
Record name | 6-Chloro-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69693-00-1 | |
Record name | 6-Chloro-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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